Manganese diisononanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29826-51-5 |
|---|---|
Molecular Formula |
C18H34MnO4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Manganese Diisononanoate
Elucidation of Synthetic Pathways for Manganese Diisononanoate Production
The production of this compound can be achieved through several synthetic routes, broadly categorized as direct and indirect methods. Additionally, novel approaches and process innovations are continuously being explored to enhance manufacturing efficiency.
Direct Synthesis Approaches and Reaction Conditions
Direct synthesis methods involve the direct reaction of a manganese source with isononanoic acid. A prevalent approach is the reaction of manganese metal or a reactive manganese compound, such as manganese(II) oxide, with isononanoic acid. google.com This reaction is typically conducted at elevated temperatures, generally ranging from 100°C to 200°C, to ensure a practical reaction rate. google.com The process is usually carried out at atmospheric pressure and often under an inert atmosphere, such as nitrogen, to prevent oxidation and the formation of undesired by-products. google.com
The reaction can be performed in the presence of a hydrocarbon diluent, which can also act as a solvent for the final product. google.com To achieve a product with a lighter color, a reducing agent may be introduced into the reaction mixture. nih.gov Another direct method involves the reaction of manganese carbonate with carboxylic acids, where the reaction is driven by the liberation of carbon dioxide upon heating. sciencemadness.org
A typical reaction for the direct synthesis using manganese(II) oxide is: MnO + 2 RCOOH → Mn(RCOO)₂ + H₂O (where RCOOH represents isononanoic acid)
Indirect Synthesis and Ligand Exchange Reactions
Indirect synthesis of this compound often proceeds through a two-step process. One common method involves the initial reaction of isononanoic acid with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium isononanoate. researchgate.netscialert.net This intermediate salt is then reacted with a water-soluble manganese salt, like manganese(II) chloride, in a subsequent step. researchgate.netscialert.net This double displacement reaction results in the precipitation of the water-insoluble this compound. The reaction is typically carried out at temperatures between 80°C and 85°C with vigorous agitation to ensure complete reaction. researchgate.netscialert.net
The two-step reaction can be summarized as:
RCOOH + NaOH → RCOONa + H₂O
2 RCOONa + MnCl₂ → Mn(RCOO)₂ + 2 NaCl
Ligand exchange is another fundamental concept in the synthesis of manganese carboxylates. researchgate.netresearchgate.net In principle, a pre-formed manganese complex with a more labile ligand can be reacted with isononanoic acid or its salt. The isononanoate ligand, being a stronger coordinating ligand under the reaction conditions, will displace the original ligand to form the more stable this compound. The kinetics and mechanism of such ligand exchange reactions are influenced by factors such as the nature of the leaving group and the solvent system. researchgate.netresearchgate.net
Exploration of Novel Synthetic Routes and Process Innovations
While not a direct synthesis of this compound, novel applications of manganese carboxylates in catalysis, such as in C-H activation for peptide synthesis, highlight innovative research directions in the broader field of manganese chemistry. sciencemadness.org
Precursor Material Selection and its Influence on this compound Synthesis
The choice of precursor materials significantly impacts the synthesis and final properties of this compound.
Manganese Source: The selection of the manganese precursor is a critical factor. Common sources include:
Manganese metal: Direct reaction with the carboxylic acid. google.com
Manganese(II) oxide (MnO): A preferred reactive manganese compound for direct synthesis. google.comrsc.org
Manganese(II) carbonate (MnCO₃): Reacts with the acid, releasing CO₂. sciencemadness.org
Manganese(II) chloride (MnCl₂): Typically used in indirect synthesis methods with a carboxylate salt. researchgate.netscialert.net
Manganese(II) acetate (B1210297) (Mn(OAc)₂): Can be used in ligand exchange reactions. googleapis.com
The reactivity and purity of the manganese source will directly affect the reaction rate and the purity of the resulting this compound.
Carboxylic Acid Source: Isononanoic acid itself is a mixture of isomers, with 3,5,5-trimethylhexanoic acid being a major component in some commercial grades. google.comresearchgate.net The specific isomeric composition of the isononanoic acid can influence the physical properties of the final manganese salt, such as its solubility in organic solvents and its physical state. industrialchemicals.gov.au
Furthermore, the synthesis can be carried out using a mixture of carboxylic acids. For instance, a blend of isononanoic acid with a shorter-chain carboxylic acid, such as propionic acid, can be used to modify the properties of the final product. google.com
Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.
Temperature: The reaction temperature is a crucial parameter. For direct synthesis methods involving manganese oxide, temperatures are typically maintained between 100°C and 200°C. google.com For the indirect method using sodium isononanoate and manganese chloride, a lower temperature range of 80-85°C is reported to be effective. researchgate.netscialert.net
Reactant Stoichiometry: The molar ratio of the reactants is critical for achieving high conversion. In direct synthesis, it is generally preferred to use an equimolar amount of manganese for each equivalent of carboxylic acid to ensure complete conversion of the acid. google.com In the indirect method, stoichiometric amounts of the reactants are also crucial for an efficient reaction. researchgate.net
Catalysts: While many syntheses proceed without a catalyst, certain reactions can be facilitated by their use. In some oxidation processes that produce carboxylic acids as precursors, manganese salts themselves can act as catalysts. rsc.org
Solvent/Diluent: The use of a hydrocarbon diluent in direct synthesis can aid in heat transfer and control of the reaction, as well as dissolving the final product. google.com
Agitation: Vigorous and continuous stirring is essential, particularly in heterogeneous reaction mixtures, to ensure proper mixing of reactants and to facilitate a complete reaction. researchgate.net
Process Innovations for Purity: The use of a reducing agent, such as a hydrazine (B178648) source or sodium bisulfite, can be employed to reduce any manganese in a higher oxidation state, resulting in a lighter-colored and purer final product. nih.gov
Below is a table summarizing typical reaction conditions for the synthesis of manganese carboxylates, which can be adapted for this compound.
| Parameter | Direct Synthesis (Manganese Oxide) | Indirect Synthesis (Sodium Salt) |
| Temperature | 100°C - 200°C google.com | 80°C - 85°C researchgate.netscialert.net |
| Pressure | Atmospheric google.com | Atmospheric researchgate.netscialert.net |
| Manganese Precursor | Manganese(II) Oxide google.com | Manganese(II) Chloride researchgate.netscialert.net |
| Carboxylic Acid Form | Isononanoic Acid google.com | Sodium Isononanoate researchgate.netscialert.net |
| Solvent/Diluent | Hydrocarbon Diluent google.com | Alcoholic Solution/Water researchgate.netscialert.net |
| Key Feature | One-step reaction google.com | Two-step reaction researchgate.netscialert.net |
Principles of Sustainable Chemistry in this compound Synthesis
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of chemical compounds, including metal carboxylates. The use of manganese, an earth-abundant metal, is in itself an advantage over rarer and more toxic metals. researcher.lifersc.org
Key areas of focus for sustainable synthesis include:
Use of Renewable Feedstocks: Exploring the use of bio-based carboxylic acids as precursors.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. "One-pot" syntheses are an example of this principle in action. google.com
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring the use of water or greener solvent alternatives.
Energy Efficiency: Developing processes that can be conducted at lower temperatures and pressures to reduce energy consumption.
Catalysis: The use of highly efficient and selective catalysts can reduce energy requirements and minimize by-product formation. Manganese-based catalysts are themselves a focus of green chemistry research. researcher.lifersc.org
While the "green synthesis" of manganese dioxide nanoparticles using plant extracts has been reported, showcasing the use of biological precursors and environmentally benign reaction conditions, the direct application of these specific methods to the synthesis of this compound is still an area for future research. pgmsmetal.comgoogle.comrsc.orgresearchgate.netjwent.net The principles, however, provide a framework for developing more sustainable manufacturing processes for this important manganese compound.
Advanced Structural Elucidation and Spectroscopic Characterization of Manganese Diisononanoate Systems
Spectroscopic Probes for Molecular Structure and Bonding Analysis of Manganese Diisononanoate
Spectroscopic methods are indispensable for understanding the coordination environment of the manganese ion and the behavior of the isononanoate ligand upon complexation. Each technique provides a unique window into the electronic and geometric structure of the compound.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for probing the coordination mode of the carboxylate group in this compound. The most informative vibrations are the asymmetric ν_as(COO⁻) and symmetric ν_s(COO⁻) stretching modes of the carboxylate moiety. researchgate.netresearchgate.net The frequency separation between these two modes, Δν = [ν_as(COO⁻) - ν_s(COO⁻)], is highly sensitive to the way the isononanoate ligand binds to the manganese ion. scispace.comnih.gov
By comparing the observed Δν value to that of the free isononanoate anion (e.g., in sodium isononanoate), the coordination can be inferred:
Monodentate Coordination: One oxygen atom of the carboxylate coordinates to the manganese center. This results in a significant increase in the Δν value compared to the ionic form, as the C=O double bond character of the non-coordinating oxygen increases its vibrational frequency, while the C-O single bond of the coordinating oxygen decreases its frequency. scispace.com
Bidentate Chelating Coordination: Both oxygen atoms of the same carboxylate ligand bind to a single manganese ion, forming a four-membered ring. This coordination mode leads to a significant decrease in the Δν value. scispace.com
Bidentate Bridging Coordination: The carboxylate ligand bridges two different manganese ions. This mode typically results in a Δν value that is similar to or slightly larger than that of the ionic carboxylate. researchgate.net
In addition to the carboxylate stretches, IR and Raman spectra also display characteristic bands for the C-H stretching and bending vibrations of the isononanoate's branched alkyl chain, typically observed in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. researchgate.net
| Coordination Mode | ν_as(COO⁻) Wavenumber (cm⁻¹) | ν_s(COO⁻) Wavenumber (cm⁻¹) | Δν = ν_as - ν_s (cm⁻¹) | Interpretation |
|---|---|---|---|---|
| Ionic (Free Anion) | ~1560 - 1610 | ~1410 - 1440 | ~150 - 170 | Reference for comparison. |
| Monodentate | ~1600 - 1650 | ~1380 - 1420 | > 200 | Significant separation of C=O and C-O frequencies. |
| Bidentate Chelating | ~1500 - 1550 | ~1420 - 1450 | < 120 | Reduced separation due to equalization of C-O bonds. |
| Bidentate Bridging | ~1580 - 1620 | ~1400 - 1430 | ~160 - 190 | Similar to ionic form, highly dependent on geometry. |
The characterization of this compound by standard solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is significantly complicated by the paramagnetic nature of the Mn(II) ion. The high-spin d⁵ electronic configuration of Mn(II) leads to efficient nuclear relaxation mechanisms, which cause extreme broadening of NMR signals for protons and carbons near the metal center, often rendering them undetectable. tamu.eduillinois.edu
Therefore, high-resolution ¹H and ¹³C NMR spectroscopy is generally not a viable method for directly studying the structure of the isononanoate ligand in its coordinated state. However, NMR remains a crucial tool for:
Characterizing the free isononanoic acid ligand before synthesis to confirm its purity and isomeric composition.
Studying diamagnetic analogues , such as zinc(II) or calcium(II) diisononanoate, to understand the ligand's conformational behavior in a metal-coordination environment without the interference of paramagnetism.
For reference, the expected chemical shifts for the organic ligand can be predicted based on isononanoic acid or its diamagnetic salts.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | -COOH | 10.0 - 12.0 | Signal for the free acid; absent in the salt. |
| ¹H | -CH₂- (alpha to C=O) | 2.2 - 2.5 | Deshielded by the carboxyl group. |
| ¹H | Alkyl -CH-, -CH₂- | 1.2 - 1.6 | Complex multiplet patterns due to branching. |
| ¹H | Alkyl -CH₃ | 0.8 - 1.0 | Typically appears as overlapping doublets or triplets. |
| ¹³C | -COO- | 175 - 185 | Carbonyl/Carboxylate carbon. |
| ¹³C | Alkyl Chain | 10 - 40 | Multiple signals corresponding to the branched C9 chain. |
Electron Paramagnetic Resonance (EPR) spectroscopy is the principal technique for directly probing the paramagnetic Mn(II) center in this compound. Mn(II) has a high-spin d⁵ electronic configuration (S = 5/2), and its most abundant isotope, ⁵⁵Mn, has a nuclear spin of I = 5/2. The coupling between the electron spin and the nuclear spin results in a characteristic six-line hyperfine pattern in the EPR spectrum. nih.gov
The precise features of the EPR spectrum are highly sensitive to the local coordination environment of the Mn(II) ion. Key parameters obtained from EPR analysis include:
g-value: For Mn(II) complexes, the g-value is typically isotropic and very close to the free-electron value of ~2.00.
Hyperfine Coupling Constant (A): The spacing between the six hyperfine lines gives the isotropic hyperfine coupling constant, A_iso. Its magnitude (typically around 90 G or 250-270 MHz) provides information about the covalency of the Mn-O bonds. rsc.org
Zero-Field Splitting (ZFS): In environments with symmetry lower than cubic, the degeneracy of the M_s levels is lifted even in the absence of an external magnetic field. This is described by the axial (D) and rhombic (E) ZFS parameters. nih.govresearchgate.net The magnitude of D and E provides detailed information about the distortion of the coordination geometry from perfect octahedral or tetrahedral symmetry. acs.org A large ZFS can lead to complex spectra with broad features and transitions appearing at effective g-values far from 2.0. researchgate.net
| EPR Parameter | Symbol | Typical Value Range for Mn(II)-O Systems | Structural Information Provided |
|---|---|---|---|
| g-value | g_iso | 1.99 - 2.01 | Confirms S = 5/2 high-spin Mn(II) state. |
| Hyperfine Coupling | A_iso(⁵⁵Mn) | 85 - 95 G (238 - 266 MHz) | Reflects the degree of covalency in the Mn-ligand bonds. |
| Axial Zero-Field Splitting | D | 0 - 1.0 cm⁻¹ (0 - 30 GHz) | Measures the axial distortion of the coordination sphere. |
| Rhombic Zero-Field Splitting | E | 0 - D/3 | Measures the rhombic (in-plane) distortion of the coordination sphere. |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of the manganese atoms. acs.org The Mn K-edge spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The position of the absorption edge is sensitive to the oxidation state of the manganese; for Mn(II) complexes, the K-edge inflection point is typically found around 6548-6550 eV. nih.gov The pre-edge region (around 6538-6542 eV) arises from 1s → 3d transitions. For centrosymmetric geometries like perfect octahedra, these transitions are dipole-forbidden and thus very weak. The intensity of the pre-edge peak increases significantly with distortion from centrosymmetry or in non-centrosymmetric geometries (e.g., tetrahedral), providing a sensitive probe of the coordination geometry. aps.orgresearchgate.net
EXAFS: Analysis of the fine structure oscillations past the absorption edge allows for the determination of the type, number, and distance of neighboring atoms in the local coordination shells around the manganese atom. nih.gov For this compound, EXAFS can precisely measure the Mn-O bond distances of the coordinating carboxylate groups and determine the coordination number of the first shell, typically found to be between 4 and 6 for Mn(II) carboxylates. researchgate.net
| XAS Region | Feature | Typical Value / Observation for Mn(II) | Structural Information Derived |
|---|---|---|---|
| XANES | K-edge Inflection Point | ~6548 - 6550 eV | Confirmation of Mn(II) oxidation state. nih.gov |
| XANES | Pre-edge Peak Intensity | Low for centrosymmetric (Oh); High for non-centrosymmetric (Td) or distorted geometries. | Indication of coordination geometry and site symmetry. researchgate.net |
| EXAFS | First Shell Mn-O Distance | ~2.10 - 2.25 Å | Precise bond length between Mn and coordinating oxygen atoms. researchgate.net |
| EXAFS | First Shell Coordination Number | 4 - 6 | Number of nearest-neighbor oxygen atoms. |
Crystallographic Insights into Solid-State Architectures of this compound
While a specific single-crystal X-ray diffraction structure for this compound is not widely reported in the literature, its solid-state architecture can be inferred from the vast number of structurally characterized manganese(II) carboxylates. acs.orgresearchgate.net These compounds exhibit remarkable structural diversity, driven by the versatile coordination modes of the carboxylate ligand and the preference of Mn(II) for octahedral coordination geometry.
Common structural motifs for manganese(II) carboxylates include:
Monomeric Complexes: Where discrete [Mn(RCOO)₂(H₂O)₄] or similar units are present, with the carboxylates often acting as bidentate chelating ligands. These units are then packed in the crystal lattice via hydrogen bonding or van der Waals forces. acs.org
Dinuclear Complexes: "Paddle-wheel" structures can form, featuring two manganese ions bridged by four carboxylate ligands.
Polymeric Structures: The most common architecture involves carboxylate ligands bridging adjacent manganese centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) metal-organic frameworks (MOFs). mdpi.com The long, bulky isononanoate chains in this compound may favor the formation of layered (2D) structures, with the alkyl chains extending into the inter-layer space.
| Structural Motif | Typical Carboxylate Coordination Mode(s) | Resulting Architecture | Typical Mn-O Bond Distance (Å) |
|---|---|---|---|
| Monomeric | Bidentate Chelating, Monodentate | Discrete molecules | 2.15 - 2.25 |
| Dinuclear | Syn-Syn Bridging | Discrete dimers (e.g., "paddle-wheel") | 2.10 - 2.20 |
| 1D Polymeric | Syn-Anti Bridging, Syn-Syn Bridging | Chains | 2.12 - 2.22 |
| 2D/3D Polymeric | Multiple Bridging Modes | Layers or Frameworks | 2.10 - 2.25 |
Advanced Mass Spectrometric Analysis of this compound Species and Fragmentation Pathways
Advanced mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI), is a valuable tool for confirming the molecular weight and probing the gas-phase chemistry of this compound. ESI-MS allows for the transfer of intact complex species from solution to the gas phase for detection. acs.org
In a typical positive-ion ESI-MS experiment, this compound would likely be observed as protonated or sodiated adducts of the neutral molecule, such as [Mn(C₈H₁₇COO)₂ + H]⁺ or [Mn(C₈H₁₇COO)₂ + Na]⁺. It is also possible to observe species where one ligand has been lost, for example, the [Mn(C₈H₁₇COO)]⁺ fragment.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion, providing insight into its structure and stability. The fragmentation pathways for this compound are expected to involve:
Neutral Loss of the Ligand: The primary fragmentation step is often the loss of a neutral isononanoic acid molecule (C₉H₁₈O₂).
Loss of the Ligand Radical: Loss of an isononanoate radical (•C₈H₁₇COO).
Decarboxylation: Loss of carbon dioxide (CO₂) from a ligand.
Alkyl Chain Fragmentation: Fragmentation of the C₈H₁₇ alkyl chain of the isononanoate ligand.
These fragmentation patterns help to confirm the composition of the complex and the connectivity between the metal and the ligands.
| Proposed Ion / Fragment | Formula | Formation / Fragmentation Pathway |
|---|---|---|
| Sodiated Parent Molecule | [Mn(C₉H₁₇O₂)₂ + Na]⁺ | Adduct formation during ESI. |
| Mono-ligand Fragment | [Mn(C₉H₁₇O₂)]⁺ | Loss of a neutral isononanoic acid molecule from the protonated parent or loss of a ligand radical. |
| Decarboxylated Fragment | [Mn(C₉H₁₇O₂)(C₈H₁₇)]⁺ | Loss of CO₂ from the [Mn(C₉H₁₇O₂)]⁺ fragment. |
| Bare Metal Ion | [Mn]⁺ | Loss of all organic ligands. |
In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Public Data
A comprehensive and detailed scientific article on the specific chemical compound this compound, as outlined by a request for its advanced structural, spectroscopic, thermal, and morphological characteristics, cannot be generated at this time. Extensive searches for detailed research findings, including specific data on thermal decomposition pathways and microscopic characterization, have revealed a significant lack of publicly available scientific literature on this particular substance.
While general information exists for related manganese carboxylates and the thermal decomposition behavior of various manganese-containing compounds, specific experimental data for this compound is not present in the accessible scientific domain. The creation of a scientifically accurate and thorough article, complete with the requested data tables and detailed research findings, is contingent on the availability of such primary research.
To fulfill the user's request, specific data points would be necessary, including:
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data under varied atmospheres (e.g., inert, oxidizing) and heating rates to profile the thermal stability and decomposition pathways of this compound.
Identification of gaseous and solid decomposition products at various temperatures.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) images to characterize the morphology and microstructure of this compound and its resulting aggregates or decomposition products.
The search for this information did yield general knowledge about similar compounds. For instance, studies on other manganese carboxylates, such as manganese 2-ethylhexanoate, show a general pattern of thermal decomposition leading to the formation of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄). The specific temperatures and products of decomposition are highly dependent on the structure of the carboxylate ligand and the atmospheric conditions. However, extrapolating this general information to this compound without specific experimental verification would not meet the required standards of scientific accuracy.
Therefore, until dedicated research on the thermal and morphological properties of this compound is published and made publicly available, the generation of the requested detailed article is not feasible.
Coordination Chemistry and Electronic Structure of Manganese Diisononanoate Complexes
Ligand Field Theory and Electronic Configuration of Manganese Center in Diisononanoate Environment
The electronic properties of manganese diisononanoate are primarily dictated by the +2 oxidation state of the manganese ion (Mn(II)). In this state, manganese possesses a d⁵ electronic configuration. wikipedia.org According to ligand field theory, which extends upon crystal field theory by incorporating covalent interactions, the five d-orbitals of the manganese ion, which are degenerate in a free ion, are split into different energy levels upon coordination with the isononanoate ligands. libretexts.org
The isononanoate ligand, a carboxylate, typically acts as a weak-field ligand. In an octahedral coordination environment, which is common for Mn(II) complexes, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. Due to the small energy gap (Δo) induced by weak-field ligands, the electrons occupy all five d-orbitals individually before any pairing occurs. This results in a high-spin d⁵ configuration (t₂g³ eg²) with a total spin of S = 5/2. mdpi.comrsc.org This high-spin state is characteristic of most Mn(II) complexes and is responsible for their paramagnetic nature. mdpi.com
The coordination geometry of this compound can be complex, often deviating from a perfect octahedron. The bulky and branched nature of the isononanoate ligands can lead to distorted geometries, which in turn affects the d-orbital splitting pattern and the electronic spectrum of the complex. google.com While specific spectroscopic data for this compound is not extensively reported, analogies with other manganese carboxylate complexes suggest that d-d electronic transitions are expected to be weak and spin-forbidden, resulting in the characteristic pale pink color of many Mn(II) compounds. wikipedia.org
Table 1: Electronic Properties of High-Spin Mn(II) in a Carboxylate Ligand Field
| Property | Description |
| Metal Ion | Manganese (Mn) |
| Oxidation State | +2 |
| d-Electron Count | 5 |
| Typical Ligand Field | Weak |
| Spin State | High-Spin |
| Electronic Configuration | t₂g³ eg² (in octahedral geometry) |
| Total Spin (S) | 5/2 |
| Magnetic Behavior | Paramagnetic |
Influence of Isononanoate Ligand on Manganese Oxidation States and Redox Potentials
The isononanoate ligand plays a crucial role in stabilizing the Mn(II) oxidation state. The carboxylate group is a hard donor, showing a strong affinity for the hard Mn(II) ion. While manganese can exist in various oxidation states (from -3 to +7), the +2, +3, and +4 states are the most common in coordination complexes. wikipedia.orgnih.gov The electron-donating nature of the alkyl groups in the isononanoate ligand further favors the stability of the lower Mn(II) oxidation state.
The redox potential of the Mn(III)/Mn(II) couple in manganese carboxylate complexes is a key parameter that determines their reactivity, particularly in catalytic applications. This potential is sensitive to the coordination environment. The introduction of carboxylate ligands generally shifts the redox potential to more negative values compared to aqua complexes. diva-portal.orgdiva-portal.org This shift indicates that the carboxylate ligand stabilizes the higher Mn(III) oxidation state to a lesser extent than water, making the oxidation of Mn(II) more difficult.
The steric bulk of the isononanoate ligand can also influence the redox potential. Increased steric hindrance around the metal center can disfavor the structural rearrangements that often accompany a change in oxidation state, thereby affecting the redox potential. While specific cyclic voltammetry data for this compound is scarce, studies on other manganese carboxylate complexes show quasi-reversible redox couples corresponding to the Mn(II)/Mn(III) and sometimes Mn(III)/Mn(IV) processes. mdpi.comnih.gov For instance, a dinuclear manganese acetate (B1210297) complex exhibits a Mn₂(II,II)/Mn₂(II,III) redox couple at approximately +0.529 V. mdpi.com It is expected that this compound would exhibit similar behavior, with the exact potential being modulated by the specific coordination mode and solvation.
Table 2: Representative Redox Potentials for Mn-Carboxylate Complexes
| Complex Type | Redox Couple | Potential (V vs. reference electrode) | Reference |
| Dinuclear Mn-acetate | Mn₂(II,II)/Mn₂(II,III) | +0.529 | mdpi.com |
| Dinuclear Mn-acetate | Mn₂(II,III)/Mn₂(III,III) | +1.20 | mdpi.com |
| Mononuclear Mn-hydroxo/aqua | Mn(III)/Mn(II) | -0.15 to +1.11 | psu.edu |
Solvation and Complex Formation Behavior of this compound in Various Media
The solvation and complex formation of this compound are critical in determining its reactivity and applicability, particularly in solution-phase catalysis. The nature of the solvent significantly influences the coordination sphere of the manganese ion. slu.seresearchgate.net
In polar, coordinating solvents like water or methanol, solvent molecules can compete with the isononanoate ligands for coordination sites on the Mn(II) ion. slu.se This can lead to the formation of solvated species, such as [Mn(isononanoate)(H₂O)ₓ]⁺ or [Mn(H₂O)₆]²⁺, with the isononanoate acting as a counter-ion. The extent of this solvation depends on the concentration of the complex and the donicity of the solvent. iupac.org
Conversely, in nonpolar, non-coordinating solvents, such as hydrocarbons or mineral spirits, the isononanoate ligands are more likely to remain coordinated to the manganese center. In such media, this compound is more likely to exist as neutral, discrete molecules or to form aggregates. The long, branched alkyl chains of the isononanoate ligands enhance its solubility in these nonpolar solvents. The stability of the complex in a given solvent is generally inversely proportional to the solvation strength of the metal ion and the ligand by that solvent. iupac.org
The formation of different complex species in solution is a dynamic equilibrium. Techniques such as EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy have been used to study the coordination environment of Mn(II) in various solvents, revealing changes in coordination number and bond distances. For instance, in some space-demanding solvents, Mn(II) can exhibit a coordination number of five instead of the more common six. slu.se
Computational Chemistry Approaches to Model Coordination and Electronic Structures
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the coordination and electronic structures of manganese complexes. researchgate.netnih.gov These methods allow for the prediction of geometries, bond energies, electronic spectra, and other properties that can be challenging to determine experimentally.
For this compound, DFT calculations can be employed to model the various possible coordination modes of the isononanoate ligand, which include monodentate, bidentate chelating, and bridging fashions. nih.gov By comparing the calculated energies of these different isomers, the most stable coordination geometry can be predicted. Furthermore, molecular mechanics methods have been developed to model the flexibility of carboxylate coordination, which is crucial for understanding the dynamic behavior of these complexes in solution. nih.gov
DFT calculations are also instrumental in understanding the electronic structure. They can provide a detailed picture of the molecular orbitals, showing the nature of the bonding between the manganese ion and the isononanoate ligands. This includes quantifying the degree of covalent character in the Mn-O bonds and visualizing the spin density distribution, which is particularly important for understanding the magnetic properties of these high-spin d⁵ complexes. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data and the assignment of ligand-to-metal charge transfer (LMCT) bands. researchgate.net
Intermolecular Interactions and Self-Assembly Phenomena in this compound Systems
The long, flexible alkyl chains of the isononanoate ligands in this compound give rise to significant intermolecular interactions, which can lead to self-assembly phenomena in both the solid state and in solution. These interactions are primarily of the van der Waals type, driven by the hydrophobic nature of the alkyl chains. ufl.edu
In nonpolar solvents, these intermolecular forces can promote the aggregation of this compound molecules to form larger assemblies, such as dimers, oligomers, or even reverse micelles. This self-assembly behavior is concentration and temperature-dependent and can have a profound impact on the catalytic activity and physical properties of the solution. The formation of such aggregates can create localized environments with different polarities and steric constraints compared to the bulk solution.
In the solid state, the packing of this compound molecules is governed by a combination of the coordination geometry around the manganese center and the need to efficiently pack the bulky isononanoate ligands. While the crystal structure of this compound is not widely reported, studies on other manganese carboxylates with long alkyl chains have revealed layered structures or complex three-dimensional networks held together by a combination of coordination bonds and weaker intermolecular forces. psu.edursc.orgacs.org These interactions can influence the magnetic properties of the material by mediating long-range magnetic ordering between the paramagnetic Mn(II) centers.
Mechanistic Investigations and Reaction Dynamics Involving Manganese Diisononanoate
Catalytic Mechanisms Mediated by Manganese Diisononanoate
Detailed studies elucidating the catalytic mechanisms of this compound are not available in the public domain. While it is used as a catalyst, the specific pathways, active species, and kinetics are not documented in accessible research.
Identification and Characterization of Catalytically Active Species
There is no available scientific literature that identifies or characterizes the specific catalytically active species derived from this compound in catalytic reactions. Research on other manganese catalysts suggests that the active species can be mononuclear, dinuclear, or polynuclear complexes, with the manganese ion cycling through various oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). researchgate.netrsc.org However, without specific studies on this compound, the exact nature of its active form remains unknown.
Kinetic Studies and Rate-Determining Steps in this compound Catalysis
No kinetic studies or identification of rate-determining steps for catalysis involving this compound have been published. Kinetic analysis is fundamental to understanding reaction mechanisms, but this level of investigation has not been reported for this specific compound. General kinetic models for other manganese-catalyzed reactions, such as the Langmuir-Hinshelwood mechanism in certain surface reactions, exist but are not applicable without specific experimental data for this compound. acs.org
Role of Ligand Modulations and Manganese Coordination Sphere in Catalytic Performance
The isononanoate ligand is a carboxylate derived from isononanoic acid, a nine-carbon branched-chain carboxylic acid. In catalysis, the nature of the carboxylate ligand can influence the solubility, stability, and electronic properties of the metal center. For manganese catalysts in general, modifying the ligand framework is a key strategy to tune reactivity and selectivity. nih.govrsc.org The second coordination sphere, which involves interactions beyond the directly bonded ligands, can also play a crucial role in stabilizing intermediates or facilitating proton transfer steps. nih.govpnas.org However, specific research on how the isononanoate ligand or its coordination environment influences the catalytic performance of this compound is absent from the literature.
Redox Mechanisms and Electron Transfer Processes of this compound
The redox chemistry of manganese is central to its catalytic function, typically involving Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. nih.govresearchgate.net The specific redox potentials and electron transfer mechanisms for this compound are not documented. The electron-donating properties of the isononanoate ligands would influence these potentials, but quantitative data are not available. The mechanism of electron transfer (e.g., inner-sphere vs. outer-sphere) in reactions catalyzed by this compound has not been investigated. rsc.org
Photophysical and Photochemical Pathways of this compound Systems
There are no studies available on the photophysical or photochemical properties of this compound. Research into other manganese complexes has revealed a range of photochemical behaviors, including photo-induced ligand substitution and photo-redox reactions, often involving ligand-to-metal charge transfer (LMCT) excited states. researchgate.netillinois.eduineosopen.org Without experimental data such as absorption/emission spectra and transient absorption studies for this compound, its potential photochemical pathways remain entirely speculative.
Surface Reactivity and Interfacial Chemistry of this compound in Heterogeneous Systems
When used in a heterogeneous context, for instance, deposited on a solid support, the surface reactivity of a catalyst is paramount. Research on manganese oxides has provided significant insights into their interfacial chemistry, including how surface sites, crystal structure, and solution pH affect reactivity. rsc.orgnsf.govnih.gov However, no such studies have been conducted for this compound. Its behavior at interfaces, adsorption properties, and interaction with support materials are currently unknown.
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of manganese-catalyzed reactions. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous manganese-carboxylate systems provides profound insights into the likely reaction pathways and transition state structures involved in processes where this compound acts as a catalyst. These studies, often focusing on manganese complexes with acetate (B1210297) or other carboxylate ligands, allow for a detailed, molecular-level understanding of catalytic cycles, including the formation of active oxidants, C-H bond activation, and subsequent functionalization steps.
Theoretical investigations have been instrumental in mapping out the complex energetic landscapes of these reactions. DFT calculations help to identify key intermediates and the transition states that connect them, providing crucial information on reaction barriers and the feasibility of proposed mechanistic steps. A recurring theme in the manganese-catalyzed oxidation of hydrocarbons is the role of high-valent manganese-oxo species as the active oxidant. Computational models have explored the formation of these species and their subsequent reactivity.
In manganese-catalyzed C-H functionalization reactions, the carboxylate ligand, such as isononanoate, plays a crucial role that has been explored through computational studies. DFT analysis has shown that in certain oxidation reactions, a rebound-type mechanism follows the initial HAT step. torvergata.it This involves the transfer of a ligand from the manganese center to the carbon radical generated on the substrate. Quantum chemical studies have investigated the competition between different rebound pathways, such as hydroxyl transfer versus carboxylate transfer. nih.gov DFT calculations have indicated that the nature of the carboxylate ligand and the reaction conditions can kinetically favor one pathway over the other. nih.gov
The electronic and steric properties of the ligands coordinated to the manganese center significantly influence the reactivity and selectivity of the catalyst. Computational studies have systematically varied the electronic properties of ancillary ligands in manganese complexes to understand their impact on the catalytic cycle. acs.org For example, electron-withdrawing or electron-donating substituents on the ligands can modulate the redox potential of the manganese center and the stability of various intermediates and transition states.
The spin state of the manganese center is another critical factor that governs its reactivity, and this has been a focus of quantum chemical investigations. mdpi.comresearchgate.net Manganese complexes can exist in different spin states (e.g., high-spin, low-spin), and the relative energies of these states can change along the reaction coordinate. DFT calculations have been used to determine the ground spin state of catalytic intermediates and to explore the possibility of spin-state crossings during the reaction, which can have a significant impact on the reaction kinetics. acs.org
A proposed general mechanism for the manganese-catalyzed lactonization of primary C-H bonds in carboxylic acid substrates, which can be considered analogous to reactions involving this compound, involves several key steps elucidated by DFT analysis. torvergata.it The reaction is initiated by the formation of a highly reactive Mn(IV)-oxyl intermediate. This is followed by an intramolecular 1,7-HAT from a primary γ-C-H bond of the bound substrate to the oxyl group, leading to a carbon radical. This radical then undergoes a rapid lactonization through carboxylate transfer. torvergata.it
Detailed computational findings from a study on the γ-C-H lactonization of 3,3-dimethylbutanoic acid catalyzed by a Mn(pdp) complex are presented below. torvergata.it
Table 1: Calculated Free Energies (kcal·mol⁻¹) for the γ-C-H Lactonization of 3,3-dimethylbutanoic acid torvergata.it
| Species/Transition State | Spin State | Relative Free Energy (kcal·mol⁻¹) |
| Mn(II) Precatalyst + Substrate | Quintet | 0.0 |
| Mn(IV)-oxyl Intermediate | Triplet | +18.5 |
| HAT Transition State (TS_HAT) | Triplet | +20.1 |
| Mn(III)-OH + Carbon Radical | Quartet | +1.5 |
| Lactonization Transition State (TS_Lact) | Quartet | +3.2 |
| Product Complex | Quartet | -45.7 |
The reaction profile was computed at the B3LYP-D3BJ/Def2TZVPP/SMD(TFE)//B3LYP-D3BJ/Def2SVP/SMD(TFE) level of theory. Subscripts t and q represent spin states S=1 (triplet) and S=3/2 (quartet), respectively. torvergata.it
The geometry of the transition states provides further mechanistic insights. For the HAT transition state, the calculations reveal the specific bond distances and angles as the hydrogen atom is being transferred.
Table 2: Key Interatomic Distances (Å) in the Calculated Transition State for Hydrogen Atom Transfer (TS_HAT) torvergata.it
| Bond | Distance (Å) |
| C(γ)-H | 1.35 |
| O-H | 1.29 |
| Mn-O | 1.74 |
Distances are derived from the optimized geometry of the transition state. torvergata.it
Applications of Manganese Diisononanoate in Advanced Materials and Chemical Technologies
Catalytic Precursor in Industrial Chemical Synthesis and Polymerization Processes
While manganese, in its various forms, is a versatile and widely studied catalyst in organic synthesis, specific data detailing the role of manganese diisononanoate as a direct catalytic precursor is limited in publicly available scientific literature. unl.ptnih.govnih.govresearchgate.netresearchgate.net The catalytic activity of manganese compounds stems from the metal's ability to exist in multiple oxidation states, facilitating a range of chemical transformations. nih.gov
Oxidation and Reduction Catalysis
Manganese compounds are well-known catalysts for a variety of oxidation and reduction reactions. nih.govthieme-connect.deresearchgate.net They are employed in processes ranging from the oxidation of hydrocarbons and alcohols to selective reduction reactions in fine chemical synthesis. researchgate.netthieme-connect.de Manganese oxides, in particular, are recognized for their catalytic activity in oxidation processes. researchgate.netmdpi.comrsc.org However, specific research detailing the performance and reaction mechanisms of this compound as a precursor in these catalytic systems is not extensively documented. General principles of manganese catalysis suggest that as a precursor, it would decompose under reaction conditions to form a catalytically active manganese species.
Initiator Systems for Polymerization
Manganese complexes have been investigated as initiators in free-radical polymerization. mdpi.comrsc.org For instance, manganese(III) chelates can photosensitize the polymerization of monomers like methyl methacrylate (B99206) and styrene. rsc.org The initiation process typically involves the generation of free radicals from the manganese compound, which then propagate the polymer chain. tcichemicals.commdpi.com While the general principle is established for various manganese compounds, specific studies focusing on this compound as a primary initiator in polymerization systems are not readily found in the reviewed literature.
Catalytic Applications in Organic Transformations
The broader field of organic synthesis has seen the application of various manganese catalysts for transformations such as C-H functionalization, cross-coupling reactions, and cyclization reactions. unl.ptnih.gov These applications benefit from manganese's low cost and low toxicity compared to precious metal catalysts. While organomanganese compounds are valuable reagents in organic synthesis, the specific use of this compound as a catalyst for these transformations is not a prominent topic in the available research.
Integration in Functional Coatings and Surface Modification Technologies
This compound plays a more defined and documented role in the formulation of functional coatings, particularly in alkyd-based systems where its catalytic properties are harnessed to promote drying and film formation.
Role as Drying Agent in Alkyd Resins and Paints
This compound functions as a primary drier, or siccative, in alkyd resins and paints. durachem.commdpi.comuniversiteitleiden.nlpaintingbestpractices.com The drying of these coatings is an oxidative cross-linking process of the unsaturated fatty acid components of the alkyd resin. universiteitleiden.nl Manganese carboxylates, including isononanoates, act as catalysts in this process. durachem.comnbinno.com
The primary mechanism involves the manganese ion cycling between its Mn(II) and Mn(III) oxidation states. This redox cycle catalyzes the decomposition of hydroperoxides formed on the fatty acid chains, generating free radicals that initiate and propagate the cross-linking polymerization of the resin, leading to the formation of a solid, durable film. mdpi.comuniversiteitleiden.nl Manganese driers are known to promote both surface and through-drying of the paint film. paintingbestpractices.com
Below is a table summarizing the typical properties of manganese carboxylates used as driers in coatings:
| Property | Description |
| Function | Primary Drier (Siccative) |
| Mechanism | Catalyzes oxidative cross-linking |
| Key Process | Redox cycling of Mn(II)/Mn(III) |
| Effect on Film | Promotes surface and through-drying |
A comparative look at different primary driers highlights the specific attributes of manganese-based siccatives:
| Drier Metal | Typical Characteristics |
| Cobalt | Highly active surface drier, can cause wrinkling if used in excess. |
| Manganese | Slower initial drying than cobalt, promotes smoother film formation with less wrinkling. Can impart a brownish tint. paintingbestpractices.com |
| Iron | Active at higher temperatures, often used in stoving finishes. durachem.com |
| Vanadium | Also typically used in stoving finishes. durachem.com |
Application in Adhesion Promotion and Surface Treatments
While various chemical compounds, including organofunctional silanes and zirconates, are specifically designed and marketed as adhesion promoters to enhance the bond between a coating and a substrate, there is no significant body of evidence in the surveyed literature to suggest that this compound is primarily used for this purpose. specialchem.comgoogle.comgoogle.comeastman.combcd-chemie.de Adhesion promotion typically involves creating strong chemical or physical bonds at the coating-substrate interface. specialchem.com
Similarly, in the field of surface treatments, which includes processes like phosphating to improve corrosion resistance and prepare surfaces for subsequent coatings, manganese phosphate (B84403) coatings are well-established. mdpi.com However, the use of this compound in these specific surface modification processes is not documented. Surface modification of materials using manganese oxides to impart specific functionalities is an area of active research, but this is distinct from the direct application of this compound. nih.govxmu.edu.cnresearchgate.net
Utilization in Polymer Additives and Stabilizer Systems
There is a lack of specific research detailing the use of this compound as a polymer additive or stabilizer. Generally, metal carboxylates can act as siccatives (drying agents) in coatings and inks, or as thermal stabilizers in certain plastics. For instance, other manganese salts like manganese stearate (B1226849) have been investigated as pro-oxidant additives to promote the degradation of polymers. researchgate.netresearchgate.netresearchgate.net However, no comparable studies specifically focusing on this compound were identified.
Environmental Catalysis and Remediation Processes (excluding human exposure)
Contributions to Advanced Materials Science and Engineering
The contribution of specific chemical compounds to materials science is typically documented through research on their impact on the properties and performance of materials. Manganese is a key element in the development of various advanced materials, including alloys and electronic components. youtube.com Manganese-based materials are also being investigated for their potential in energy applications, such as water splitting. However, the role and contributions of this compound to this field are not documented in the available literature.
Environmental Distribution and Ecotoxicological Implications of Manganese Diisononanoate
Environmental Release and Fate Pathways of Manganese Diisononanoate
The environmental journey of this compound begins with its release, primarily from industrial activities where it is used as a catalyst, drying agent, or in other specialized applications. Once released, its fate is governed by a combination of physical, chemical, and biological processes that determine its persistence and distribution in the environment.
In the environment, this compound is subject to photodegradation, a process driven by sunlight. In aquatic systems, the manganese ion can act as a photocatalyst, potentially accelerating the breakdown of the isononanoate ligands. The process likely involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the organic part of the molecule. This can lead to the cleavage of the carbon-carbon bonds within the isononanoate chain, ultimately resulting in the formation of smaller, more soluble organic compounds and the release of manganese ions.
In the atmosphere, if aerosolized, this compound can undergo similar photochemical reactions. The presence of other atmospheric components, such as nitrogen oxides and ozone, can influence the rate and pathways of degradation. The photodegradation of nonanoic acid, a similar straight-chain carboxylic acid, has been shown to be influenced by photosensitizers, indicating that the environmental matrix can play a significant role in the atmospheric lifetime of such compounds.
Biodegradation is a key process in the environmental breakdown of the organic component of this compound. In soil and water, various microorganisms can utilize the isononanoate as a carbon source. The branched structure of isononanoic acid may result in a slower degradation rate compared to its straight-chain counterpart, nonanoic acid. The biodegradation of branched-chain fatty acids typically proceeds through pathways such as beta-oxidation, although the branching can sometimes hinder enzymatic activity.
This compound can undergo hydrolysis in aqueous environments, a reaction in which the ester-like bond between the manganese and the isononanoate is cleaved by water. This process results in the formation of manganese hydroxide (B78521) or other manganese species and free isononanoic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. Under neutral to alkaline conditions, the hydrolysis of metal carboxylates can be more significant. The resulting isononanoic acid is a weak acid and its dissociation will be pH-dependent.
Speciation and Mobility of this compound in Diverse Environmental Matrices
The speciation of manganese, referring to its different chemical forms, is a critical determinant of its mobility and bioavailability in the environment. In soil and water, manganese can exist in various oxidation states, primarily as soluble Mn(II) and insoluble Mn(IV) oxides. The speciation is controlled by the redox potential and pH of the surrounding environment.
The mobility of this compound as a whole molecule is likely to be low in soil due to the potential for the isononanoate ligands to sorb to organic matter and clay particles. However, upon hydrolysis or degradation, the mobility of the resulting manganese ions and isononanoic acid will be governed by their individual properties. Soluble Mn(II) is relatively mobile in acidic and reducing environments, while it tends to precipitate as oxides and hydroxides under oxidizing and alkaline conditions. Isnonanoic acid's mobility will be influenced by its solubility in water and its potential to adsorb to soil particles.
| Environmental Matrix | Dominant Manganese Species | Factors Influencing Speciation and Mobility |
| Aerobic Surface Water | Mn(IV) oxides (particulate), Mn(II) (dissolved at lower pH) | pH, redox potential, presence of organic matter |
| Anaerobic Groundwater | Mn(II) (dissolved) | Low oxygen levels, reducing conditions |
| Topsoil (Aerobic) | Mn(IV) oxides, complexed with organic matter | pH, organic matter content, microbial activity |
| Subsoil (Anaerobic) | Mn(II) (in soil solution and sorbed) | Redox potential, pH, clay content |
Bioaccumulation Potential in Environmental Organisms and Trophic Transfer
Manganese is an essential micronutrient for most organisms, but it can become toxic at high concentrations. The bioaccumulation of manganese from this compound will depend on the bioavailability of the manganese ions released from the compound. Aquatic organisms can take up dissolved manganese directly from the water or through their diet. The bioaccumulation factor (BAF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment, can vary significantly among different species and environmental conditions.
The organic isononanoate portion of the molecule, being a lipophilic substance, may have a tendency to accumulate in the fatty tissues of organisms. However, it is also likely to be metabolized. Trophic transfer, the movement of a substance up the food chain, is a potential concern for persistent and bioaccumulative substances. While manganese is an essential element and its levels are often regulated by organisms, excessive environmental concentrations can lead to accumulation in higher trophic levels.
| Organism Group | Bioaccumulation Potential of Manganese | Potential for Trophic Transfer |
| Phytoplankton & Algae | Moderate to High | Base of many aquatic food webs, can transfer to primary consumers |
| Invertebrates (e.g., crustaceans, mollusks) | Moderate | Can accumulate from water and diet, transfer to fish and birds |
| Fish | Low to Moderate | Uptake from water and food, some regulation of internal concentrations |
| Birds & Mammals | Low | Homeostatic mechanisms generally regulate manganese levels |
Ecological Impacts and Ecotoxicity Assessments on Non-Human Biota
The ecotoxicity of this compound is a combination of the effects of the manganese ion and the isononanoic acid. Manganese toxicity to aquatic life is influenced by water chemistry, with higher toxicity generally observed in softer water with lower pH. High concentrations of manganese can be toxic to aquatic plants, invertebrates, and fish, affecting their growth, reproduction, and survival.
Isononanoic acid, as a carboxylic acid, can have effects on aquatic organisms. For example, nonanoic acid is known to have herbicidal properties. The toxicity of carboxylic acids often increases with chain length up to a certain point and can be affected by pH, which influences their form (ionized or unionized). The combined toxicity of manganese and isononanoate could be additive, synergistic, or antagonistic, and would require specific testing to determine.
| Organism | Endpoint | Manganese (as Mn) Toxicity Value (mg/L) | Nonanoic Acid Toxicity Value (mg/L) |
| Algae (e.g., Scenedesmus subspicatus) | 72h EC50 (Growth) | 8.3 | 23 |
| Daphnia (e.g., Daphnia magna) | 48h EC50 (Immobilization) | 9.8 | 96 |
| Fish (e.g., Oncorhynchus mykiss) | 96h LC50 (Mortality) | 2.9 | 91 |
Note: The toxicity values presented are indicative and can vary based on specific test conditions and species.
Strategies for Environmental Mitigation and Responsible Management of this compound
Responsible management of industrial chemicals is crucial to minimize their environmental impact. Strategies would typically focus on source reduction, waste treatment, and remediation of contaminated sites.
Source Reduction and Process Optimization: Industrial facilities using this compound would be encouraged to optimize their processes to minimize the amount of compound used and to prevent its release into the environment. This could involve:
Improving reaction efficiency to reduce the quantity of catalyst needed.
Implementing closed-loop systems to recycle and reuse the compound.
Regular maintenance of equipment to prevent leaks and spills.
Waste Management and Treatment: Wastewater and solid waste containing manganese compounds require treatment before discharge or disposal. Common methods for removing manganese from industrial effluent include:
Chemical Precipitation: Adjusting the pH of the wastewater can cause manganese to precipitate out of solution as manganese hydroxide, which can then be removed by filtration.
Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) or ozone can convert soluble manganese (Mn(II)) into insoluble manganese oxides (e.g., MnO₂), which can then be filtered out. epa.gov
Adsorption: Using materials like activated carbon, zeolites, or specific resins to adsorb manganese from wastewater.
Biological Treatment: Utilizing manganese-oxidizing bacteria that can convert soluble manganese into insoluble forms is a promising, environmentally friendly approach. nih.gov These microorganisms can be employed in bioreactors to treat contaminated water. nih.gov
The table below summarizes general treatment technologies applicable to manganese-contaminated wastewater.
| Treatment Technology | Mechanism | Advantages | Limitations |
| Chemical Precipitation | pH adjustment to form insoluble manganese hydroxide. | Relatively low cost and simple operation. | Produces a significant amount of sludge that requires disposal. |
| Oxidation-Filtration | Conversion of soluble Mn(II) to insoluble manganese oxides. | High removal efficiency. | May require handling of hazardous oxidizing chemicals. |
| Adsorption | Binding of manganese ions to the surface of an adsorbent material. | High efficiency; potential for adsorbent regeneration. | Cost of adsorbent material can be high. |
| Bioremediation | Use of microorganisms to oxidize soluble manganese. nih.gov | Environmentally friendly; can be cost-effective. nih.gov | Can be slower than chemical methods and sensitive to environmental conditions. nih.gov |
Environmental Monitoring and Regulatory Compliance: Regular monitoring of soil and water near industrial sites using this compound would be essential to detect any potential contamination. Compliance with local and national regulations for manganese discharge is mandatory. In the United States, the Environmental Protection Agency (EPA) has established a non-enforceable Secondary Maximum Contaminant Level (SMCL) for manganese in drinking water of 0.05 mg/L to protect against aesthetic issues like staining and taste. epa.gov The EPA also has a lifetime health advisory level of 0.3 mg/L. epa.gov Various states may have their own specific regulations for manganese in water and soil. nj.gov
The table below outlines some of the regulatory standards and guidelines for manganese.
| Jurisdiction/Agency | Medium | Standard/Guideline | Purpose |
| U.S. EPA | Drinking Water | 0.05 mg/L (SMCL) epa.gov | Aesthetic (taste, odor, color, staining) epa.gov |
| U.S. EPA | Drinking Water | 0.3 mg/L (Lifetime Health Advisory) epa.gov | Health Protection epa.gov |
| World Health Organization (WHO) | Drinking Water | 0.4 mg/L (Guideline) nih.gov | Health Protection nih.gov |
| OSHA | Workplace Air | 5 mg/m³ (Ceiling Limit) nih.gov | Worker Safety nih.gov |
While a detailed and specific analysis of the environmental impact and mitigation of this compound is not possible due to the current lack of available data, general principles of chemical management and existing knowledge of related compounds provide a framework for its responsible handling. The primary approach should be precautionary, focusing on minimizing releases to the environment through robust industrial hygiene, waste treatment, and adherence to regulations established for manganese. Further research specifically on the environmental fate, transport, and ecotoxicity of this compound is necessary to develop more targeted and effective management strategies.
Analytical Methodologies for Detection and Quantification of Manganese Diisononanoate
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are essential for isolating manganese diisononanoate from complex mixtures and identifying the isononanoate moiety. The choice between gas and liquid chromatography is largely dependent on the volatility and thermal stability of the compound.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For metal carboxylates like this compound, which are generally non-volatile, a derivatization step is necessary to convert them into species suitable for GC analysis. unipi.it
A common approach involves silylation, which replaces the metal ion with a trimethylsilyl (TMS) group, rendering the fatty acid volatile. Research on the analysis of metal soaps has demonstrated the efficacy of specific silylating agents. unipi.it For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is capable of silylating both free fatty acids and their metal salts (carboxylates). unipi.it This allows for the determination of the total isononanoic acid content after its release from the manganese salt.
In a typical procedure, the sample containing this compound is treated with BSTFA (often with a catalyst like 1% trimethylchlorosilane) at an elevated temperature (e.g., 78°C) to ensure complete derivatization. unipi.it The resulting trimethylsilyl ester of isononanoic acid can then be separated on a GC column (e.g., a non-polar DB-5ms column) and detected by a mass spectrometer. lmaleidykla.lt The mass spectrometer provides fragmentation patterns that confirm the identity of the isononanoic acid isomer. chromatographytoday.com
For selective analysis, a different silylating agent, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), can be employed. HMDS selectively derivatizes free fatty acids without reacting with the metal carboxylates, allowing for the differentiation between the free acid and the manganese-bound form in a mixture. unipi.it
The combination of GC for separation and MS for identification provides a "gold standard" for the specific confirmation of the organic part of the molecule. wikipedia.org
Table 1: Example GC-MS Parameters for the Analysis of Isononanoic Acid (from this compound after Derivatization)
| Parameter | Value |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Temperature gradient optimized for fatty acid esters |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 45-500 |
This table is illustrative and based on typical methods for analyzing derivatized fatty acids from metal soaps. lmaleidykla.lt
For the analysis of the intact this compound molecule or its non-volatile degradation products, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. thermofisher.comresearchgate.net LC-MS is particularly suited for compounds that are not amenable to GC due to low volatility or thermal instability. thermofisher.com
The separation can be achieved using reversed-phase high-performance liquid chromatography (HPLC), where the choice of stationary phase (e.g., C18) and mobile phase is optimized to retain and separate the organometallic complex. acs.orgresearchgate.net Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for organometallic compounds, as it is a soft ionization method that can keep the intact molecule charged with minimal fragmentation. researchgate.net
A significant challenge in LC-MS for organometallics can be the matrix effects and changes in ionization efficiency as the mobile phase composition changes during a gradient elution. acs.org To achieve accurate quantification, coupling the LC system to an inductively coupled plasma mass spectrometer (LC-ICP-MS) is a powerful alternative. acs.orgresearchgate.net This hyphenated technique uses the LC to separate the different metal-containing species and the ICP-MS as a highly sensitive, element-specific detector for manganese. This approach provides information on the distribution of manganese among different species in the sample.
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Analyte Form | Volatile derivatives of the isononanoate ligand | Intact, non-volatile this compound |
| Sample Preparation | Requires chemical derivatization (e.g., silylation) | Often requires only dissolution and filtration |
| Primary Information | Identification and quantification of the organic ligand | Identification and quantification of the intact molecule |
| Coupling with MS | Standard EI or CI-MS | ESI-MS for molecular information; ICP-MS for elemental speciation |
| Main Application | Confirms the structure of the isononanoate moiety | Analysis of the intact organometallic compound in complex matrices |
Electrochemical Methods for this compound Detection and Characterization
Electrochemical methods offer a sensitive and cost-effective approach for the analysis of metal-containing compounds. While direct electrochemical analysis of the intact this compound molecule is not widely documented, these techniques are extensively used for the detection and quantification of the manganese ion (Mn²⁺), which can be liberated from the organic salt. The characterization of the compound often involves a combination of electrochemical and other analytical techniques.
Voltammetric techniques are particularly well-suited for trace metal analysis due to their high sensitivity and portability. researchgate.netdntb.gov.ua Methods such as stripping voltammetry are among the most popular for determining trace levels of heavy metals, including manganese. nih.gov
Stripping Voltammetry: This two-step technique involves a pre-concentration step where the metal analyte is deposited onto the electrode surface at a controlled potential. nih.gov This is followed by a stripping step where the deposited metal is re-oxidized or re-reduced, generating a current signal proportional to its concentration.
Cathodic Stripping Voltammetry (CSV): This is an advantageous technique for manganese. It typically involves the oxidation of Mn²⁺ to Mn⁴⁺ and its deposition as manganese dioxide (MnO₂) on the working electrode. A subsequent cathodic scan reduces the MnO₂ back to Mn²⁺, producing a measurable current peak. nih.govqueensu.ca This method circumvents issues related to the highly negative reduction potential of manganese that can be problematic for other techniques. purdue.edu
Anodic Stripping Voltammetry (ASV): While less common for manganese due to its high electronegativity, ASV can also be employed. libretexts.org
The choice of electrode material is crucial for the sensitivity and selectivity of the analysis. Various electrodes, including mercury-based electrodes, have been used, but there is a growing interest in less toxic alternatives like palladium, gold, and modified carbon electrodes. queensu.capurdue.edumdpi.com For instance, a palladium-based sensor has been developed for CSV detection of manganese, demonstrating a linear response in a borate buffer with a limit of detection (LOD) of 18.6 ppb. purdue.edu
The redox behavior of manganese carboxylate complexes can be studied using Cyclic Voltammetry (CV) . sathyabama.ac.in This technique provides information on the electron transfer processes and the stability of the complex. By examining the cathodic and anodic peaks in a cyclic voltammogram, the electrochemical behavior of the manganese center in the diisononanoate complex can be investigated. sathyabama.ac.in
For the analysis of this compound, a sample preparation step (as detailed in section 8.4) would first be required to digest the organic matrix and release the manganese as Mn²⁺ ions into a suitable electrolyte solution for electrochemical analysis.
Sample Preparation Strategies for Diverse Sample Matrices (e.g., paint, environmental samples)
The accurate quantification of this compound in complex matrices like paint and environmental samples necessitates effective sample preparation to isolate the analyte from interfering substances. astm.org The strategy depends on whether the goal is to measure the total manganese content or to analyze the intact organometallic species.
Paint Samples: this compound is used as a siccative (drying agent) in oil-based paints. Its analysis is often part of the characterization of the paint's organic binding medium.
Extraction and Derivatization: A common approach involves an extraction and derivatization procedure. For the analysis of metal carboxylates (metal soaps) in paint films, a transesterification reaction can be used. For example, a small paint sample can be treated with a reagent like m-(trifluoromethylphenyl)trimethylammonium hydroxide (B78521) to convert the fatty acids of the oil binder and the isononanoic acid from the drier into their corresponding methyl esters. researchgate.net These esters can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the isononanoate, while the manganese content can be determined separately by atomic spectroscopy or electrochemical methods.
Environmental Samples (Water and Soil): In the environment, manganese can exist in various forms, and its speciation is crucial for understanding its toxicity and bioavailability. icm.edu.pl Sample preparation for environmental matrices often involves pre-concentration steps to bring the analyte to a detectable concentration level.
Cloud Point Extraction (CPE): This is an efficient pre-concentration technique for trace amounts of metal ions from aqueous samples. researchgate.netepa.gov The method is based on the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to the cloud point temperature. A chelating agent is added to form a hydrophobic complex with the manganese ion, which is then extracted into the small volume of the surfactant-rich phase. researchgate.net This significantly concentrates the analyte before analysis by spectrophotometry or other methods.
Liquid-Liquid Extraction: This classic technique can be used to separate manganese from interfering ions. A method using Aliquat 336 in xylene has been proposed for the extraction of manganese(II) from salicylate media. rsc.org The efficiency of this method depends on parameters like pH, extractant concentration, and shaking time.
Solid-Phase Extraction (SPE): SPE provides a powerful tool for pre-concentration and matrix cleanup. Automated SPE systems can be used to retain manganese on a column, after which it is eluted for analysis by techniques like microwave plasma atomic emission spectroscopy. mdpi.com
The table below summarizes sample preparation strategies for different matrices.
| Sample Matrix | Preparation Goal | Technique | Brief Description | Analytical Finish |
| Paint Film | Characterize organic components | Transesterification/Derivatization | Treatment with a reagent to convert fatty acids and isononanoic acid to methyl esters. | GC-MS |
| Paint Film | Determine total manganese | Acid Digestion | Digestion of the paint sample in strong acid (e.g., nitric acid) to decompose the organic matter. | ICP-MS, AAS, Voltammetry |
| Water | Pre-concentrate trace manganese | Cloud Point Extraction (CPE) | A chelating agent and a non-ionic surfactant are used to extract the Mn-complex into a small surfactant-rich phase. researchgate.netepa.gov | UV-Vis Spectrophotometry |
| Water/Soil | Isolate and pre-concentrate | Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent which retains manganese, later eluted with a solvent. mdpi.com | ICP-AES, AAS |
| Water | Separate from matrix | Liquid-Liquid Extraction | Use of an organic solvent containing an extractant to transfer manganese from the aqueous sample. rsc.org | AAS, Spectrophotometry |
Validation and Quality Control of Analytical Methods for Robustness and Accuracy
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the analysis of this compound, either directly or by determining its manganese content, a comprehensive validation study is essential to ensure reliable and accurate results. nih.gov Quality control (QC) encompasses the routine procedures that monitor the performance of an analysis to ensure the results remain within acceptable limits of precision and accuracy. libretexts.org
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of calibration data. For manganese determination, determination coefficients (R²) greater than 0.995 are commonly achieved. mdpi.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Accuracy: The closeness of the analytical result to the true value. It is often assessed using certified reference materials (CRMs) or by performing recovery studies on spiked samples. Recoveries for manganese analysis typically range from 92% to 103%. mdpi.comnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision for manganese analysis is often expected to be below 5%. mdpi.comnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, reagent concentration). This provides an indication of its reliability during normal usage. nih.gov
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other metals or matrix components. researchgate.net
The following table presents typical performance parameters for analytical methods used in manganese determination, which would be relevant for validating a method for this compound.
| Parameter | Technique | Matrix | Typical Value/Range | Reference |
| Linearity (Range) | GFAAS | Human Hair/Nails | 0.001–0.015 µg·L⁻¹ | mdpi.comresearchgate.net |
| Linearity (R²) | GFAAS | Human Hair/Nails | > 0.995 | mdpi.comresearchgate.net |
| LOD | Flame AAS | Table Olives | 0.022 mg/L | nih.gov |
| LOQ | Flame AAS | Table Olives | 0.057 mg/L | nih.gov |
| LOD | CSV on Pd-based sensor | Buffer Solution | 18.6 ppb (330 nM) | purdue.edu |
| Accuracy (Recovery) | Flame AAS | Table Olives | "Excellent" | nih.gov |
| Accuracy (Recovery) | Automated SPE | Natural Water | 92% to 103% | mdpi.com |
| Precision (RSD) | Flame AAS | Table Olives | < 4% | nih.gov |
| Precision (RSD) | Automated SPE | Natural Water | 1.4% | mdpi.com |
Good laboratory practices (GLPs) are fundamental to quality control. libretexts.org This includes proper documentation, instrument calibration, use of control charts to monitor method performance over time, and participation in proficiency testing schemes where available. libretexts.org
Future Research Directions and Unaddressed Challenges in Manganese Diisononanoate Chemistry
Sustainable and Green Synthesis Routes for Manganese Diisononanoate
The current industrial synthesis of metal carboxylates, including this compound, often relies on energy-intensive processes that may utilize petroleum-derived precursors and generate waste streams. A primary challenge is the development of sustainable and green synthesis routes that align with the principles of green chemistry. liv.ac.ukresearchgate.net Future research should prioritize methods that are environmentally benign, economically viable, and efficient.
Key research objectives include:
Bio-based Feedstocks: Investigating the use of isononanoic acid derived from renewable biomass sources instead of traditional petrochemical routes.
Alternative Solvents: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids to minimize volatile organic compound (VOC) emissions. researchgate.net
Energy-Efficient Methodologies: Exploring non-conventional energy sources like microwave irradiation and ultrasonication to reduce reaction times and energy consumption compared to standard thermal methods.
Catalytic Synthesis: Developing catalytic processes for the esterification step that avoid the use of stoichiometric reagents, thereby increasing atom economy and reducing waste. researchgate.netnih.govuobaghdad.edu.iq
A comparative overview of conventional versus potential green synthesis approaches is presented below.
| Feature | Conventional Synthesis | Future Green Synthesis |
| Precursor Source | Petrochemical-based | Bio-based, renewable feedstocks |
| Solvent | Organic solvents (e.g., toluene, xylene) | Water, supercritical CO2, ionic liquids |
| Energy Input | High-temperature thermal heating | Microwave, ultrasound, lower temperatures |
| Byproducts | Potential for significant waste streams | Minimized waste, improved atom economy |
| Overall Goal | Product yield and purity | Sustainability, reduced environmental impact |
Discovery of Novel Catalytic Functions and Enhanced Performance
While manganese is known for its versatile catalytic activity across a wide range of oxidation states, the catalytic applications of this compound are not as broadly explored as those of other manganese complexes. nih.govthieme-connect.de Future research is poised to uncover novel catalytic functions for this compound and to enhance its performance in existing and new chemical transformations.
Unaddressed challenges and research directions include:
Exploring New Reaction Types: Systematically screening this compound as a catalyst for various organic reactions, such as C-H functionalization, selective oxidations, hydrogenations, and polymerization reactions, where other manganese compounds have shown promise. nih.govthieme-connect.de
Ligand Modification: Investigating how modifications to the isononanoate ligand structure, such as altering the branching or introducing functional groups, can tune the catalyst's electronic and steric properties to improve activity and selectivity.
Synergistic Catalysis: Studying the performance of this compound in combination with co-catalysts or promoters to enhance its catalytic efficiency and expand its substrate scope. researchgate.netharvard.edu This could involve pairing it with other transition metals or organic co-catalysts to access unique reaction pathways.
Deeper Elucidation of Structure-Function Relationships and Mechanistic Details
A significant gap in the current understanding of this compound is the detailed relationship between its molecular structure and its functional properties, particularly in catalytic applications. A deeper mechanistic understanding is crucial for the rational design of more efficient and selective systems. nih.govnih.gov
Future research should focus on:
Oxidation State Dynamics: Determining the active manganese oxidation state(s) during catalytic cycles. Manganese can readily cycle between states from +2 to +7, and identifying the key state is fundamental to understanding the mechanism. liv.ac.uk
Coordination Environment: Characterizing the precise coordination environment of the manganese center during a reaction. Understanding how the branched, flexible isononanoate ligands coordinate and potentially dissociate is critical.
Role of the Ligand: Quantifying the electronic and steric influence of the isononanoate ligands on the reactivity of the manganese center. frontiersin.org Does the ligand act merely as a solubilizing group, or does it actively participate in the catalytic cycle?
Reaction Intermediates: Identifying and characterizing transient intermediates in proposed catalytic cycles using advanced spectroscopic and computational methods. nih.govnih.gov
Development of Advanced In-Situ Characterization and Analytical Tools
A major challenge in understanding the behavior of catalysts like this compound is that they are often studied under conditions that differ from their actual operating environment. The development and application of advanced analytical tools capable of in-situ and operando characterization are essential for obtaining a realistic picture of the catalyst at work. osti.gov
Key areas for development include:
In-situ Spectroscopy: Employing techniques such as X-ray Absorption Spectroscopy (XAS), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy to monitor changes in the catalyst's oxidation state, coordination geometry, and the binding of reactants in real-time under reaction conditions. osti.govmdpi.comnih.gov
Advanced Mass Spectrometry: Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to intercept and identify reaction intermediates directly from the reaction mixture. nih.gov
Field-Deployable Sensors: Creating new, rapid, and sensitive analytical methods, potentially based on colorimetric or electrochemical principles, for monitoring manganese concentrations and speciation in industrial processes without the need for complex laboratory equipment. scienceopen.comsci-hub.se
| Analytical Technique | Information Gained (In-Situ) | Research Challenge |
| X-ray Absorption Spectroscopy (XAS) | Manganese oxidation state, coordination number, bond distances. | Access to synchrotron facilities; designing suitable reaction cells. |
| FTIR/Raman Spectroscopy | Ligand binding modes, identification of functional groups of intermediates. | Distinguishing catalyst signals from bulk reaction medium; sensitivity. |
| Mass Spectrometry (ESI-MS) | Direct detection and structural analysis of reaction intermediates. | Identifying transient species before they decompose. |
| Graphite Furnace AAS | Precise quantification of manganese at trace levels. researchgate.net | Primarily an ex-situ technique; adaptation for online monitoring. |
Predictive Computational Modeling for Design and Optimization
The empirical, trial-and-error approach to catalyst development is time-consuming and resource-intensive. Predictive computational modeling offers a powerful tool to accelerate the design and optimization of catalysts based on this compound. oulu.fi
Future research directions in this area are:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. frontiersin.org This can provide fundamental insights into reaction mechanisms and explain experimental observations.
Machine Learning (ML) Models: Developing ML algorithms trained on experimental and computational data to predict the catalytic performance of new this compound derivatives. mdpi.com These models can rapidly screen large virtual libraries of potential catalysts to identify promising candidates for synthesis. oulu.fi
Ligand-Property Relationships: Creating quantitative structure-activity relationship (QSAR) models that correlate specific structural features of the isononanoate ligand with desired catalytic properties like activity, selectivity, and stability.
Integration of this compound in Multifunctional Hybrid Materials
The utility of homogeneous catalysts like this compound is often limited by challenges in separating the catalyst from the reaction products. Integrating the compound into multifunctional hybrid materials is a promising strategy to overcome this limitation and impart new functionalities.
Key opportunities for future research include:
Heterogenization on Supports: Immobilizing this compound onto solid supports such as silica, alumina, polymers, or metal-organic frameworks (MOFs). nih.gov This would create heterogeneous catalysts that are easily recoverable and reusable, combining the high activity of homogeneous systems with the practical advantages of heterogeneous ones.
Polymer Composites: Incorporating this compound into polymer matrices to develop materials with combined properties, such as self-healing polymers where the manganese complex catalyzes the cross-linking repair mechanism.
Hybrid Nanostructures: Creating hybrid nanomaterials by combining this compound with nanoparticles (e.g., graphene, manganese oxide) to generate materials with synergistic catalytic, electronic, or magnetic properties. rsc.orgpsu.eduresearchgate.net The development of such materials could lead to applications in areas like advanced coatings, sensors, or energy storage. mdpi.comresearchgate.net
By systematically addressing these challenges and pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for more sustainable chemical processes and novel material applications.
Concluding Perspectives on Manganese Diisononanoate Research
Synthesis of Key Scientific Contributions and Findings
Research into manganese diisononanoate has been primarily driven by the increasing regulatory pressure on cobalt-based siccatives, which have been classified as potentially carcinogenic. myscience.orgmdpi.com The key scientific contribution has been the identification and characterization of this compound as an effective primary drier for alkyd-based coatings. nbinno.com Its primary function is to accelerate the oxidative crosslinking of polymer chains in paints and inks, a process essential for the timely drying and hardening of the coating film. durachem.com
The catalytic activity of manganese compounds, including diisononanoate, stems from the variable oxidation states of manganese, primarily cycling between Mn(II) and Mn(III). mdpi.com This redox cycle facilitates the decomposition of hydroperoxides formed during the autoxidation of drying oils, generating free radicals that propagate the polymerization process. pcimag.com While manganese driers are generally considered less active than their cobalt counterparts at ambient temperatures, their performance can be significantly enhanced through the use of auxiliary driers and specialized ligands. mdpi.compaintingbestpractices.com
A notable finding is that manganese-based driers, including isononanoate, can offer a more uniform through-drying of the coating film compared to cobalt, which can sometimes lead to rapid surface drying and wrinkling of the paint film. paintingbestpractices.com The main drawback of manganese driers has been their tendency to impart a brownish discoloration to light-colored paints. mdpi.com However, ongoing research focuses on the development of manganese complexes with specific ligands to mitigate this issue and improve drying efficiency at lower concentrations. mdpi.com
Recapitulation of the Scientific Significance of this compound
The scientific significance of this compound lies predominantly in its role as a safer and more sustainable alternative to cobalt-based driers. allnex.cnallnex.com The push to replace cobalt is a direct response to health and environmental concerns, making the development of effective manganese-based siccatives a critical area of research in industrial chemistry. inkworldmagazine.comborchers.com Manganese is a more earth-abundant and less toxic metal compared to cobalt, offering a more environmentally benign and cost-effective solution for the coatings industry. nih.gov
The study of this compound contributes to the broader understanding of transition metal catalysis, particularly in the context of oxidation and polymerization reactions. Research into its mechanism and the enhancement of its catalytic activity provides valuable insights into the design of more efficient and selective catalysts for a range of industrial applications. The development of cobalt-free driers like this compound is a prime example of green chemistry principles being applied to address real-world challenges. myscience.org
Outlook on Transformative Research Avenues and Societal Impact
The future of this compound research is intrinsically linked to the global trend towards sustainable and environmentally friendly chemical technologies. rsc.orgzimtu.com Transformative research avenues are likely to focus on the following areas:
Advanced Ligand Development: The design of novel ligands that can form complexes with manganese to enhance its catalytic activity, reduce discoloration, and improve its performance in a wider range of coating formulations, including water-based systems. mdpi.commdpi.com
Nanocatalysis: Investigating the use of this compound in the form of nanoparticles or as a component of nanocomposite materials could lead to catalysts with significantly higher surface area and reactivity, potentially allowing for lower usage levels and improved performance.
Synergistic Catalyst Systems: Further exploration of the synergistic effects of this compound with other metal driers (like zirconium and calcium) and additives to create optimized drying packages that offer superior performance across various application conditions. paintingbestpractices.com
Broader Catalytic Applications: While its primary application is as a siccative, research could explore the potential of this compound as a catalyst in other polymerization processes and organic synthesis, leveraging the versatile catalytic nature of manganese. nih.gov
The societal impact of the widespread adoption of this compound and other manganese-based driers is significant. A shift away from cobalt-based driers will lead to safer consumer products and reduced occupational health risks for workers in the paint and coatings industry. borchers.comchemguide.co.uk From an environmental perspective, the use of a more abundant and less toxic metal contributes to a more sustainable industrial ecosystem. nih.gov As regulations on cobalt become more stringent globally, the continued research and development of effective alternatives like this compound will be crucial for the innovation and sustainability of the global coatings market. myscience.orginkworldmagazine.com
Q & A
Q. What experimental protocols are recommended for synthesizing manganese diisononanoate, and how can purity be validated?
Methodological Answer: Synthesis typically involves esterification of isononanoic acid with manganese salts under controlled conditions. Key steps include:
- Reagent Preparation: Use anhydrous manganese chloride (MnCl₂) and isononanoic acid in a molar ratio of 1:2.
- Reaction Conditions: Conduct the reaction under nitrogen atmosphere at 80–100°C for 6–12 hours, with continuous stirring .
- Purification: Isolate the product via vacuum distillation or column chromatography. Validate purity using:
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments in the isononanoate ligand (e.g., methyl resonances at δ 0.8–1.2 ppm). Note that paramagnetic Mn may broaden peaks, requiring high-field instruments .
- X-ray Diffraction (XRD): Analyze crystalline structure; compare observed lattice parameters with reference data.
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect residual solvents or byproducts post-synthesis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction parameters for this compound synthesis?
Methodological Answer:
-
Experimental Design: Use a central composite design (CCD) to test variables like temperature (X₁), reaction time (X₂), and catalyst concentration (X₃).
-
Example Variable Ranges:
Variable Low (-1) High (+1) Temperature (°C) 80 120 Time (hours) 6 18 Catalyst (mol%) 0.5 2.0 -
Analysis: Fit data to a quadratic model (e.g., ) and validate via ANOVA. Prioritize factors with p-values <0.05 .
Q. How can conflicting data on the thermal stability of this compound be resolved?
Methodological Answer:
- Replicate Experiments: Conduct thermogravimetric analysis (TGA) under identical conditions (e.g., heating rate 10°C/min, nitrogen flow).
- Identify Variables: Check for discrepancies in sample purity, instrument calibration, or atmospheric contamination.
- Statistical Comparison: Apply a two-tailed t-test to compare decomposition temperatures across studies. If p >0.05, attribute differences to experimental noise; if p <0.05, investigate methodological divergences (e.g., sample preparation) .
Q. What mechanistic insights can be gained from studying this compound’s role in catalytic oxidation reactions?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates using UV-Vis spectroscopy to track substrate decay (e.g., at λ = 300 nm for aromatic oxidation).
- Electron Paramagnetic Resonance (EPR): Detect Mn³⁺/Mn⁴⁺ intermediates to propose redox cycles.
- Computational Modeling: Use density functional theory (DFT) to simulate transition states and validate proposed mechanisms .
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Standardize Protocols: Use OECD Test Guideline 105 to measure solubility in water, ethanol, and hexane at 25°C.
- Control Variables: Document solvent purity (e.g., HPLC-grade), equilibration time (24 hours), and filtration methods (0.45 μm membrane).
- Collaborative Studies: Share raw data via platforms like Zenodo to enable meta-analysis .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
